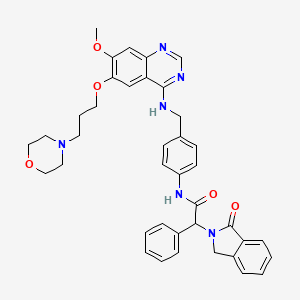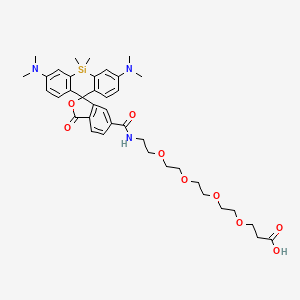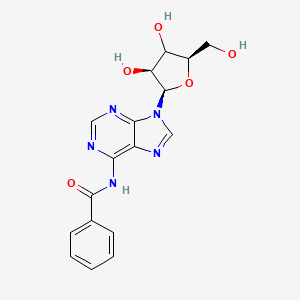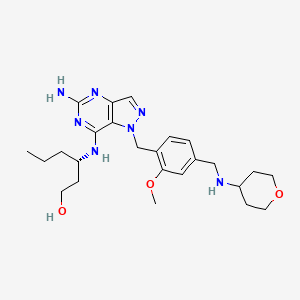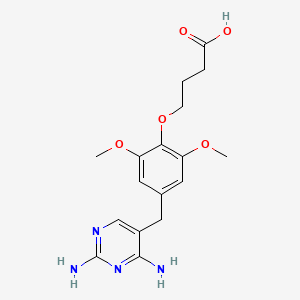
Trimethoprim propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoprim propanoic acid is a synthetic compound derived from trimethoprim, an antibiotic primarily used to treat bacterial infections. Trimethoprim itself is a dihydrofolate reductase inhibitor, which prevents the conversion of dihydrofolic acid into tetrahydrofolic acid, leading to bacterial cell death. The addition of a propanoic acid moiety to trimethoprim aims to enhance its pharmacokinetic properties, such as solubility and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim propanoic acid involves the esterification of trimethoprim with propanoic acid. This can be achieved through a condensation reaction using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The process involves the continuous mixing of trimethoprim and propanoic acid in the presence of a catalyst, followed by purification using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethoprim propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group back to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethoprim propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the bioavailability of trimethoprim in biological systems.
Medicine: Explored as a potential prodrug to improve the pharmacokinetic properties of trimethoprim, making it more effective in treating bacterial infections.
Industry: Utilized in the development of new antibiotics with improved solubility and stability.
Wirkmechanismus
The mechanism of action of trimethoprim propanoic acid involves the inhibition of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. By preventing the formation of tetrahydrofolic acid, the compound disrupts the synthesis of bacterial DNA and RNA, leading to cell death. The propanoic acid moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body.
Vergleich Mit ähnlichen Verbindungen
Trimethoprim: The parent compound, primarily used as an antibiotic.
Sulfamethoxazole: Often combined with trimethoprim to enhance its antibacterial activity.
Pyrimethamine: Another dihydrofolate reductase inhibitor used to treat parasitic infections.
Uniqueness: Trimethoprim propanoic acid stands out due to its enhanced solubility and bioavailability compared to trimethoprim. The addition of the propanoic acid moiety allows for better absorption and distribution, potentially leading to more effective treatment outcomes.
Eigenschaften
Molekularformel |
C17H22N4O5 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]butanoic acid |
InChI |
InChI=1S/C17H22N4O5/c1-24-12-7-10(6-11-9-20-17(19)21-16(11)18)8-13(25-2)15(12)26-5-3-4-14(22)23/h7-9H,3-6H2,1-2H3,(H,22,23)(H4,18,19,20,21) |
InChI-Schlüssel |
GMBNQAVADXFXRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCCCC(=O)O)OC)CC2=CN=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)

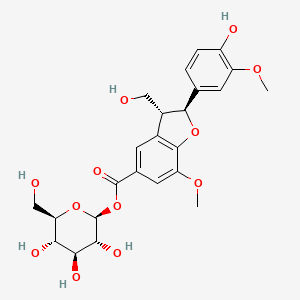
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
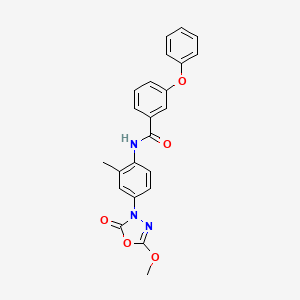


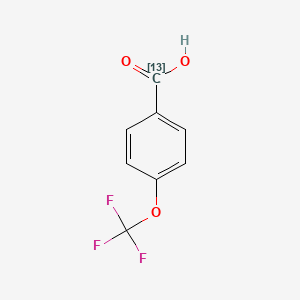
![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
